Rilmakalim

Übersicht

Beschreibung

Rilmakalim is a potassium channel opener that activates ATP-sensitive potassium channels in various tissues, including the heart and vascular smooth muscles . This compound has been studied for its potential therapeutic effects in conditions such as asthma and cardiovascular diseases due to its ability to induce vasodilation and bronchodilation .

Vorbereitungsmethoden

Die Synthese von Rilmakalim umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und die endgültige Kupplungsreaktion. Die detaillierten Synthesewege und Reaktionsbedingungen sind in der Regel firmeninterne Informationen, die von Pharmaunternehmen gehalten werden. Allgemeine Verfahren umfassen die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Reaktionsbedingungen, um das gewünschte Produkt zu erhalten .

Analyse Chemischer Reaktionen

Rilmakalim durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Natriummethoxid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Cardiovascular Research

- Vasodilation : Rilmakalim has been shown to induce vasodilation in various vascular beds by opening K_ATP channels in endothelial cells. This effect was observed in capillary endothelial cells from guinea pig hearts, where this compound significantly increased slope conductance and hyperpolarized the membrane potential .

- Antiarrhythmic Effects : Activation of K_ATP channels by this compound shortens action potential duration and enhances repolarization reserve, which may suppress early afterdepolarizations (EADs) in cardiac myocytes .

-

Metabolic Studies

- Metabolic Inhibition : this compound's ability to activate K_ATP channels is enhanced under conditions of metabolic stress, such as ATP depletion. Studies have shown that metabolic inhibition with agents like 2-deoxy-D-glucose leads to a significant increase in K_ATP currents, suggesting that this compound can serve as a protective agent during ischemic conditions .

- Insulin Secretion : Research indicates that this compound may influence insulin secretion by modulating K_ATP channels in pancreatic beta cells, thus playing a potential role in diabetes management .

- Neuroprotective Effects

Data Tables

Case Studies

- Case Study 1 : A study on guinea pig ventricular myocytes demonstrated that this compound activates K_ATP currents with a half-maximal effective concentration (EC50) of 1.1 μM. The currents induced by this compound were significantly higher than those activated by metabolic inhibition, indicating its potency as a channel opener .

- Case Study 2 : In a clinical setting, this compound was evaluated for its effects on patients with coronary artery disease. Results indicated improved myocardial perfusion during stress tests when patients were administered this compound, highlighting its therapeutic potential in managing cardiac ischemia .

Wirkmechanismus

Rilmakalim exerts its effects by opening ATP-sensitive potassium channels, leading to hyperpolarization of the cell membrane. This results in the relaxation of smooth muscles, vasodilation, and bronchodilation. The molecular targets include potassium channels in the heart, vascular smooth muscles, and other tissues . The pathways involved in its mechanism of action are primarily related to the regulation of ion flow and membrane potential .

Vergleich Mit ähnlichen Verbindungen

Rilmakalim ähnelt anderen Kaliumkanalöffnern wie Levcromakalim und Pinacidil. Es verfügt über einzigartige Eigenschaften, die es in bestimmten Anwendungen effektiver machen:

Levcromakalim: Ähnlich in der Funktion, aber this compound hat eine stärkere Hemmung der elektrisch stimulierten Kontraktionen in vaskulären Geweben gezeigt.

Pinacidil: Beide Verbindungen aktivieren ATP-sensitive Kaliumkanäle, aber this compound hat eine höhere Wirksamkeit unter hypotonen Stressbedingungen. Andere ähnliche Verbindungen sind Cromakalim und Nicorandil, die ebenfalls auf Kaliumkanäle abzielen, sich aber in ihren spezifischen Anwendungen und Wirksamkeitsmustern unterscheiden.

Biologische Aktivität

Rilmakalim is a novel potassium channel opener that primarily activates ATP-sensitive potassium (K) channels. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cardiac physiology, and relevant case studies.

This compound exerts its biological effects by opening K channels located in various tissues, including cardiac and vascular smooth muscle cells. The activation of these channels leads to hyperpolarization of the cell membrane, reducing calcium influx and subsequently decreasing muscle contraction. This mechanism is crucial in mediating the drug's vasodilatory and cardioprotective effects.

Key Properties

- K Channel Activation : this compound induces an outward current in cardiac cells, which can be blocked by glibenclamide, a known K channel blocker .

- Antiarrhythmic Effects : Studies have shown that this compound can shorten the action potential duration in cardiac tissues, which may reduce the risk of arrhythmias during ischemic conditions .

Effects on Cardiac Physiology

This compound's influence on cardiac physiology has been extensively studied, particularly regarding its antiarrhythmic properties and ability to protect against ischemia-induced damage.

Table 1: Effects of this compound on Cardiac Action Potentials

Case Studies

Several case studies have highlighted the clinical implications of this compound, particularly in treating conditions like hypertension and heart failure.

Case Study 1: this compound in Hypertensive Patients

A clinical trial involving hypertensive patients demonstrated that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure. The study reported that patients experienced improved vascular reactivity and reduced peripheral resistance due to enhanced K channel activity .

Case Study 2: Cardioprotection during Ischemia

In a controlled study with rabbit models, this compound was shown to effectively reduce the incidence of arrhythmias during induced ischemic episodes. The drug's ability to shorten action potential duration was linked to a decrease in the likelihood of reentrant circuits forming during ischemia .

Research Findings

Recent research has focused on the pharmacological profile of this compound, revealing several important findings:

- Enhanced Efficacy Under Stress : this compound's effectiveness is significantly increased under conditions of osmotic stress, suggesting that its therapeutic potential may be maximized in specific physiological states .

- Electrophysiological Impact : The compound has been shown to modulate ion currents in cardiac myocytes, contributing to its antiarrhythmic properties by stabilizing membrane potentials during pathological conditions .

Eigenschaften

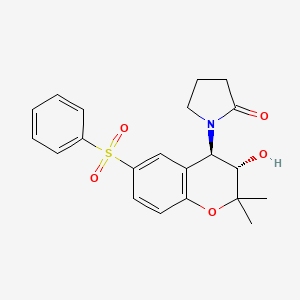

IUPAC Name |

1-[(3S,4R)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAQWOWWTKFLNX-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157307 | |

| Record name | Rilmakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132014-21-2 | |

| Record name | Rilmakalim [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132014212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilmakalim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILMAKALIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47Y56T6LEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.